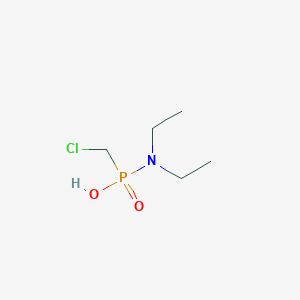
P-(Chloromethyl)-N,N-diethylphosphonamidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-(Chloromethyl)-N,N-diethylphosphonamidic acid is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloromethyl group attached to a phosphonamidic acid moiety, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-(Chloromethyl)-N,N-diethylphosphonamidic acid typically involves the chloromethylation of a suitable precursor. One common method is the reaction of diethylphosphonamidic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of environmentally friendly chloromethylating agents and catalysts is a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
P-(Chloromethyl)-N,N-diethylphosphonamidic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to yield phosphine derivatives.
Hydrolysis: In the presence of water or aqueous base, the chloromethyl group can hydrolyze to form hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Scientific Research Applications
P-(Chloromethyl)-N,N-diethylphosphonamidic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and polymers with unique properties
Mechanism of Action
The mechanism of action of P-(Chloromethyl)-N,N-diethylphosphonamidic acid involves the reactivity of the chloromethyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
- P-(Chloromethyl)phosphonic acid
- N,N-Diethylphosphonamidic acid
- Chloromethylphosphonic dichloride
Uniqueness
P-(Chloromethyl)-N,N-diethylphosphonamidic acid is unique due to the combination of the chloromethyl group and the diethylphosphonamidic acid moiety. This combination imparts distinct reactivity and functionality, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial settings .
Properties
CAS No. |
66802-54-8 |
|---|---|
Molecular Formula |
C5H13ClNO2P |
Molecular Weight |
185.59 g/mol |
IUPAC Name |
chloromethyl-N,N-diethylphosphonamidic acid |
InChI |
InChI=1S/C5H13ClNO2P/c1-3-7(4-2)10(8,9)5-6/h3-5H2,1-2H3,(H,8,9) |
InChI Key |
HZYDKMQHVNSADT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















